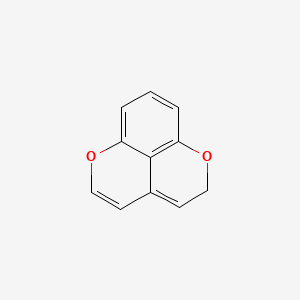
2H-Pyrano(4,3,2-de)-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano(4,3,2-de)-1-benzopyran typically involves intramolecular cyclization reactions. One common method includes the reaction of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles. The presence of spatially adjacent active methylene, nitrile, and hydroxyl groups under the action of a base leads to consecutive intramolecular cyclization reactions, forming the desired heterocyclic system .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the development of efficient and scalable synthetic routes remains a topic of ongoing research to meet the demand for this compound in various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrano(4,3,2-de)-1-benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2H-Pyrano(4,3,2-de)-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2H-Pyrano(4,3,2-de)-1-benzopyran involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
2H-Pyrano(3,2-c)chromene: Known for its optoelectronic applications.
Chromeno(4,3-d)thieno(3,2-b5,4-b’)dipyridine: Used in the synthesis of complex heterocyclic systems.
Chromeno(3,4-c)pyrido(3’,2’4,5)thieno(2,3-e)pyridazine: Exhibits valuable optical properties.
Uniqueness: 2H-Pyrano(4,3,2-de)-1-benzopyran stands out due to its unique structure, which imparts distinct optical properties and potential bioactivity. Its ability to undergo various chemical reactions and form complex derivatives further enhances its versatility in scientific research .
Propiedades
Número CAS |
203-98-5 |
|---|---|
Fórmula molecular |
C11H8O2 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5,9(13),10-pentaene |
InChI |
InChI=1S/C11H8O2/c1-2-9-11-8(4-6-12-9)5-7-13-10(11)3-1/h1-6H,7H2 |
Clave InChI |
ZMZUPYWWZIDJPP-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C=COC3=CC=CC(=C23)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


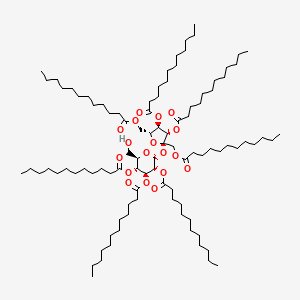
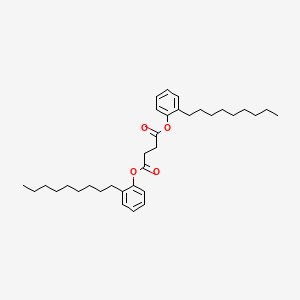
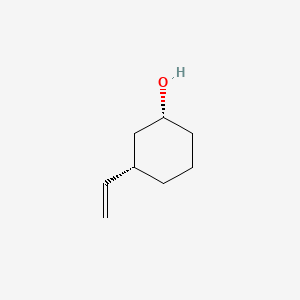


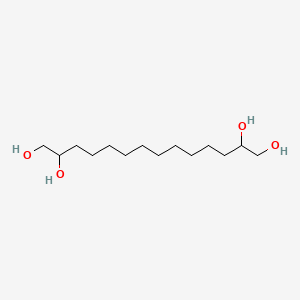
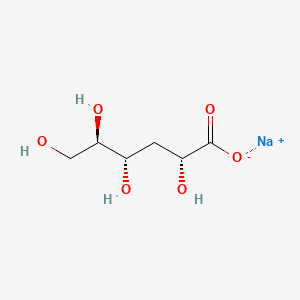

![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)

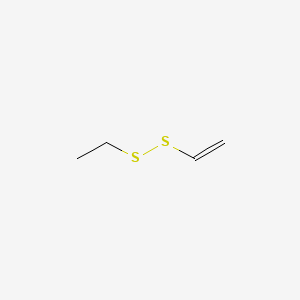
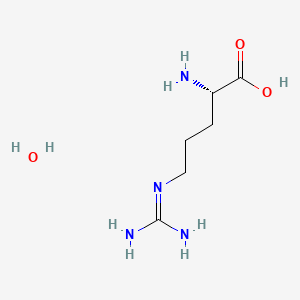
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)

